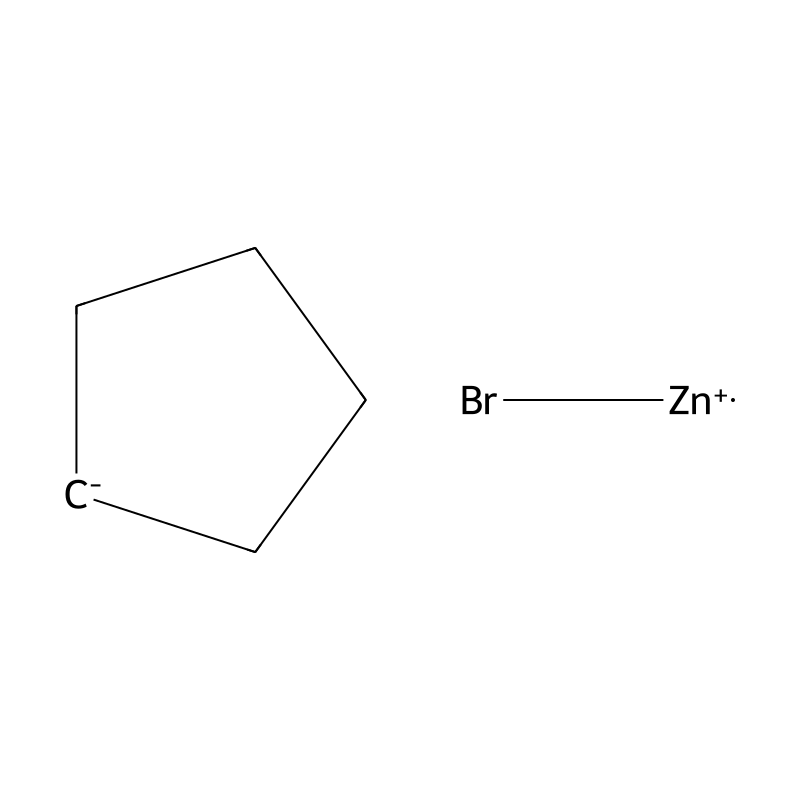

Zinc, bromocyclopentyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Cross-coupling reactions

Zinc, bromocyclopentyl- serves as a valuable reagent in palladium-catalyzed cross-coupling reactions, particularly for the formation of carbon-carbon bonds. These reactions involve the coupling of a cyclopentyl group with various organic fragments, enabling the synthesis of complex organic molecules.

Negishi coupling

This specific type of cross-coupling reaction utilizes zinc, bromocyclopentyl- to introduce a cyclopentyl group to an unsaturated carbon-carbon bond. This reaction is particularly useful for the synthesis of alkenes, alkynes, and even complex natural products containing the cyclopentyl moiety.

Medicinal Chemistry

- Exploration of new drug candidates: Zinc, bromocyclopentyl- is being investigated for its potential in medicinal chemistry. Researchers are exploring its reactivity with various functional groups to generate novel compounds with potential therapeutic applications. However, it is important to note that this compound itself is not a drug candidate and further research is needed to evaluate the safety and efficacy of any derived compounds.

Zinc, bromocyclopentyl- is an organozinc compound with the molecular formula and a molecular weight of approximately 214.41 g/mol . This compound consists of a bromocyclopentyl group bonded to a zinc atom, which contributes to its unique chemical properties. It is classified as a reagent in organic synthesis and is known for its reactivity in various chemical transformations.

- Negishi Cross-Coupling Reactions: This compound can be utilized in cross-coupling reactions with haloarenes in the presence of palladium catalysts, allowing for the formation of carbon-carbon bonds .

- Fischer Indole Synthesis: It is also effective in synthesizing polyfunctional indoles by reacting with aryldiazonium salts .

- Alkylation Reactions: The compound can undergo alkylation reactions, where it reacts with various electrophiles to form new carbon-carbon bonds.

The biological activity of zinc, bromocyclopentyl- has not been extensively studied, but organozinc compounds are generally known for their potential applications in medicinal chemistry. Some organozinc reagents have shown antibacterial and antifungal properties, although specific data on this compound's biological effects is limited .

Zinc, bromocyclopentyl- can be synthesized through several methods:

- Direct Reaction: It can be prepared by reacting cyclopentylmagnesium bromide with zinc halides.

- Organometallic Synthesis: The synthesis often involves the use of tetrahydrofuran as a solvent to stabilize the organozinc reagent during its formation .

- Reagent Preparation: The compound may also be generated from the reaction of cyclopentylbromide with zinc powder or zinc salts under controlled conditions.

Zinc, bromocyclopentyl- has various applications in organic synthesis, particularly in:

- Pharmaceutical Development: It is used as a reagent in the synthesis of complex organic molecules that may have therapeutic effects.

- Material Science: The compound can be employed in creating new materials through polymerization processes or as a catalyst in

Zinc, bromocyclopentyl- shares similarities with other organozinc compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Zinc Bromide | ZnBr₂ | Used in oil drilling and as an electrolyte |

| Cyclopentylzinc Bromide | C₅H₉BrZn | Utilized in Negishi coupling and Fischer synthesis |

| Cyclohexylzinc Bromide | C₆H₁₁BrZn | Similar applications in organic synthesis |

| Isobutylzinc Bromide | C₄H₉BrZn | Known for its use in cross-coupling reactions |

Uniqueness

Zinc, bromocyclopentyl- is unique due to its specific cyclopentyl group, which influences its reactivity and selectivity in

Traditional Organozinc Preparation Techniques

The preparation of cyclopentylzinc bromide has evolved significantly over decades, with several established methodologies offering varying degrees of efficiency and practicality. Traditional approaches generally involve the reaction between cyclopentyl bromide and activated zinc metal under controlled conditions.

Direct Zinc Insertion Method

The most straightforward approach to synthesizing cyclopentylzinc bromide involves the direct insertion of zinc metal into the carbon-bromine bond of cyclopentyl bromide. This oxidative addition requires activation of the zinc metal surface to enhance its reactivity toward the organic halide. According to established protocols, this method typically employs tetrahydrofuran (THF) as the solvent of choice, which facilitates electron transfer during the oxidative addition process.

The reaction generally proceeds as follows:

C₅H₉Br + Zn → C₅H₉ZnBr

Various activation methods can be employed to enhance the reactivity of zinc metal:

- Treatment with dilute HCl to remove oxide layers

- Use of dibromoethane, TMSCl, or iodine as activators

- Mechanical activation through grinding or sonication

Rieke Zinc Method

A particularly effective approach involves using highly activated zinc metal, known as Rieke zinc. This method represents a significant advancement in organozinc chemistry, providing access to highly reactive zinc species that readily undergo oxidative addition with organic halides under mild conditions.

Rieke zinc is typically prepared through the reduction of zinc chloride using lithium metal in the presence of naphthalene. The resulting finely divided zinc particles exhibit remarkably high surface area and reactivity compared to commercial zinc powder. An efficient and reliable procedure for preparing highly reactive Rieke zinc involves:

- Reduction of zinc chloride with lithium using a stoichiometric amount of naphthalene

- Addition of an optimum amount of benzothiophene (approximately 3 mol% with respect to ZnCl₂) to the lithium naphthalenide solution

- Collection of the resulting highly reactive zinc powder for immediate use or storage under inert conditions

Research has demonstrated that the addition of benzothiophene is crucial to prevent coagulation of zinc particles, significantly influencing the physical properties and reactivity of the resulting zinc powder.

Transmetalation Approaches

Cyclopentylzinc bromide can also be prepared through transmetalation reactions from other organometallic species. This approach involves the transfer of the cyclopentyl group from a more reactive organometallic compound to zinc. Common organometallic precursors include:

- Organomagnesium compounds (Grignard reagents)

- Organolithium compounds

- Organoaluminum compounds

- Organoborane derivatives

The general transmetalation reaction can be represented as:

R-M + ZnX₂ → R-ZnX + MX

Where R represents the cyclopentyl group, M is the metal (e.g., Li, Mg), and X is the halide (typically Cl, Br, or I).

The choice of metal halide and organometallic precursor significantly impacts the efficiency and selectivity of the transmetalation process. According to patent literature, organometallic compounds including those of alkaline metals, alkaline earth metals, organomagnesium, organolithium, organoaluminium, organoborane, organotin, organocuprate, organocerium, organocadmium, and organomercury compounds can be reacted with zinc halides to produce organozinc reagents.

Modern Transition Metal-Mediated Syntheses

Contemporary approaches to cyclopentylzinc bromide synthesis often incorporate transition metal catalysis and modern reaction technologies to enhance efficiency, selectivity, and scalability.

Continuous Flow Synthesis

The development of continuous flow methodologies represents a significant advancement in organozinc chemistry, addressing key limitations associated with traditional batch processes. On-demand synthesis of organozinc halides under continuous flow conditions overcomes challenges related to instability, exothermicity, and water sensitivity.

The procedure typically involves:

- Flowing an organic halide (such as cyclopentyl bromide) through a column containing metallic zinc

- Controlling the column temperature using a heating jacket and thermocouple

- Collecting the organozinc solution with reproducible concentration

This approach offers several advantages:

- Precise control over reaction parameters

- Improved reproducibility and scalability

- Enhanced safety profile by minimizing exposure to reactive intermediates

- Potential for integration with subsequent transformations in multistep syntheses

Mechanochemical Activation

Mechanochemical approaches to zinc activation have emerged as environmentally friendly alternatives to traditional solution-based methods. Recent research has demonstrated the successful generation of organozinc reagents through mechanochemical activation of zinc metal, followed by direct reaction with organic halides.

The mechanochemical process typically involves:

- Ball milling of zinc metal with an organic halide

- Addition of appropriate additives to enhance reactivity

- Direct application in subsequent transformations without isolation

This methodology has been successfully applied to the preparation of various organozinc reagents, including secondary organozinc species, which can be directly employed in Negishi coupling reactions. Notably, this approach eliminates the need for inert atmosphere techniques or dry solvents, simplifying the operational procedure considerably.

Catalyst-Promoted Insertion

The efficiency of zinc insertion into carbon-halogen bonds can be significantly enhanced through the use of appropriate catalysts. Transition metal catalysts, particularly those based on nickel, palladium, and copper, have demonstrated remarkable ability to facilitate organozinc formation under mild conditions.

These catalysts generally function by:

- Activating the carbon-halogen bond

- Facilitating electron transfer from zinc

- Promoting the formation of the carbon-zinc bond

The organozinc reagent can then undergo transmetallation with another catalyst (typically Pd) for subsequent coupling reactions, as seen in Negishi cross-couplings.

Solvent Systems and Reaction Optimization Strategies

The choice of solvent system and optimization of reaction conditions are crucial factors in the successful preparation and utilization of cyclopentylzinc bromide.

Solvent Selection

Tetrahydrofuran (THF) represents the most commonly employed solvent for the preparation and handling of cyclopentylzinc bromide, as evidenced by its commercial availability as a 0.5M solution in THF. The ethereal oxygen in THF serves to stabilize the organozinc species through coordination to the zinc center.

Alternative solvents for organozinc chemistry include:

| Solvent Category | Examples | Typical Boiling Points |

|---|---|---|

| Ethereal Solvents | THF, Diethyl ether, 1,2-Dimethoxyethane | 35-85°C |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane | 60-130°C |

| Aromatic Hydrocarbons | Toluene, Xylene, Mesitylene | 110-165°C |

The selection of appropriate solvent depends on several factors including:

- Solubility of substrates and reagents

- Desired reaction temperature

- Compatibility with subsequent transformations

- Scale of operation

According to patent literature, many suitable hydrocarbon solvents have boiling points at atmospheric pressure in the range of 60-130°C.

Temperature Control

Temperature management is critical when working with organozinc reagents due to their potential thermal instability. The optimal temperature for zinc insertion reactions generally depends on:

- The nature of the organic halide

- The activation state of the zinc metal

- The presence of additives or catalysts

For cyclopentylzinc bromide preparation using Rieke zinc, controlled temperatures between 0-25°C are typically employed to balance reactivity with stability. When using continuous flow systems, precise temperature control via heating jackets and thermocouples is essential for consistent results.

Additives for Enhanced Reactivity

Various additives can significantly influence the reactivity and selectivity of organozinc formation and subsequent transformations. Key additives include:

| Additive Type | Examples | Function |

|---|---|---|

| Lewis Bases | LiCl, LiBr | Activates zinc surface, stabilizes organozinc species |

| Phase Transfer Catalysts | TBAB, TBAI | Enhances electron transfer, improves solubility |

| Chelating Agents | TMEDA, 2,2'-Bipyridyl | Stabilizes organozinc complexes |

| Polar Aprotic Additives | DMA, DMF, NMP | Facilitates electron transfer, increases reaction rates |

Research has shown that tetrabutylammonium bromide (TBAB) is particularly effective for mechanochemical Negishi coupling reactions involving organozinc intermediates. Similarly, polar aprotic additives such as DMA (N,N-dimethylacetamide) significantly enhance the formation of organozinc species under mechanochemical conditions.

Purification Strategies

The organozinc reagent quality can be improved through various purification methods:

- Filtration to remove excess zinc metal and insoluble byproducts

- Titration to determine precise concentration

- Purification by contacting with active carbon

- Use of chelating ligands such as 2,2'-bipyridyl to form insoluble complexes with metal halides

- Vacuum distillation for volatile organozinc species

| Nucleophile | Substrate Type | Reactivity Order | Catalyst/Additive | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Cyclopentylzinc bromide | Carbonyl compounds | Moderate | Lewis acids (TiCl4) | 65-85 | Requires Lewis acid activation |

| Butylzinc bromide | Carbonyl compounds | Moderate | Metal halides | 70-90 | Standard conditions |

| Phenylzinc reagent | Carbonyl compounds | Enhanced with ZnI2 | ZnI2 | 75-95 | Higher bond distance increases rate |

| Allylzinc reagent | Carbonyl compounds | High reactivity | None required | 80-95 | Faster than saturated organozinc |

Cross-Coupling Reaction Dynamics

Zinc, bromocyclopentyl- participates in various cross-coupling reactions as a nucleophilic partner, with the Negishi coupling representing the most extensively studied transformation [35] [38]. The cross-coupling dynamics involve complex mechanistic pathways that depend on catalyst structure, reaction conditions, and substrate characteristics [39] [41].

Negishi Coupling Mechanisms

The Negishi cross-coupling of zinc, bromocyclopentyl- with organic halides proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [35] [38]. Research indicates that the oxidative addition of aryl halides to palladium zero complexes represents the rate-determining step under most reaction conditions [39] [41]. The subsequent transmetalation between the arylpalladium halide intermediate and zinc, bromocyclopentyl- occurs rapidly when facilitated by appropriate ligands and additives [38] [42].

Kinetic studies reveal that the transmetalation step involves direct transfer of the cyclopentyl group from zinc to palladium without intermediary radical species [39] [40]. The bromide ligand on zinc facilitates this process by serving as a bridging group that stabilizes the transition state during organyl transfer [40] [41]. This mechanism contrasts with other organometallic coupling partners that may involve single-electron transfer pathways [38] [39].

Catalyst System Optimization

Palladium-based catalyst systems demonstrate optimal performance for cross-coupling reactions involving zinc, bromocyclopentyl- [14] [38]. Ligand selection significantly influences reaction rates and selectivity, with bulky phosphine ligands providing enhanced activity compared to simple triphenylphosphine systems [41] [42]. Biarylphosphine ligands such as SPhos and RuPhos enable efficient coupling at reduced temperatures while maintaining excellent functional group tolerance [38] [41].

The addition of lithium chloride or lithium bromide salts enhances reaction rates by disrupting organozinc aggregates and facilitating transmetalation [38] [39]. These salt additives presumably break up polymeric organozinc structures to generate more reactive monomeric species that undergo faster transmetalation with palladium intermediates [40] [41]. Optimal salt concentrations typically range from one to three equivalents relative to the organozinc reagent [38] [39].

Selectivity and Stereochemical Outcomes

Cross-coupling reactions of zinc, bromocyclopentyl- proceed with retention of configuration at the cyclopentyl carbon center [11] [13]. This stereochemical outcome results from the concerted nature of the transmetalation and reductive elimination steps, which avoid intermediates capable of stereochemical scrambling [35] [38]. Studies using deuterium-labeled cyclopentylzinc reagents confirm that β-hydride elimination and reinsertion processes can occur but do not lead to significant stereochemical erosion under optimized conditions [11].

The regioselectivity of cross-coupling depends primarily on the electronic and steric properties of the electrophilic coupling partner [14] [16]. Electron-deficient aryl halides react faster than electron-rich substrates, while steric hindrance near the halide center reduces reaction rates [38] [41]. These selectivity patterns enable predictable outcomes in complex synthetic applications [14] [15].

Table 2: Cross-Coupling Reaction Dynamics

| Coupling Type | Metal Catalyst | Organozinc Role | Mechanism | Rate Determining Step | Temperature (°C) | Selectivity |

|---|---|---|---|---|---|---|

| Negishi coupling | Pd(0)/Ni(0) | Nucleophile | Oxidative addition first | Oxidative addition | 20-100 | High |

| Suzuki-Miyaura | Pd(0) | Not applicable | Transmetalation | Transmetalation | 80-120 | Very high |

| Reformatsky-type | Zn metal | Enolate precursor | Radical pathway | Zn insertion | 0-25 | Moderate |

| Barbier reaction | Zn metal | In situ formation | Radical nucleophilic | Metal activation | 0-25 | Good |

Cyclopropanation Mechanisms

Zinc, bromocyclopentyl- and related organozinc species participate in cyclopropanation reactions through carbenoid-mediated mechanisms that enable the formation of cyclopropane rings from alkene substrates [23] [24]. These transformations represent important synthetic methods for accessing strained ring systems with defined stereochemical relationships [21] [26].

Simmons-Smith Type Reactions

The classical Simmons-Smith cyclopropanation mechanism involves generation of iodomethylzinc iodide species from diiodomethane and zinc metal, creating a carbenoid intermediate capable of transferring a methylene unit to alkenes [23] [25]. While zinc, bromocyclopentyl- does not directly participate in this specific transformation, understanding the mechanism provides insight into related carbenoid chemistry involving organozinc reagents [20] [23].

Research demonstrates that organozinc carbenoids react with alkenes through a concerted mechanism that preserves the stereochemistry of the alkene substrate [23] [24]. The zinc center coordinates to electron-rich sites on the alkene while simultaneously delivering the carbene equivalent to both alkene carbons [21] [23]. This synchronous process results in stereospecific cyclopropane formation with retention of alkene geometry [24] [25].

Metal-Catalyzed Carbenoid Formation

Advanced cyclopropanation methods utilize zinc, bromocyclopentyl- and related organozinc species as components in metal-catalyzed carbenoid generation systems [22] [24]. Iron-catalyzed approaches employ zinc as a reductant to generate iron carbene intermediates from α-bromoester precursors, enabling cyclopropanation of diverse alkene substrates [22] [26]. These systems demonstrate excellent functional group tolerance and provide access to complex cyclopropane products under mild conditions [22] [24].

The mechanism involves initial reduction of iron dichloride by zinc metal to generate iron(I) species capable of activating carbene precursors [22] [25]. The resulting iron carbene intermediates react with alkenes through concerted addition pathways that preserve stereochemical information while forming new carbon-carbon bonds [24] [26]. This approach enables cyclopropanation of challenging substrates including endocyclic and exocyclic alkenes [22] [24].

Organozinc Carbenoid Reactivity

Direct generation of organozinc carbenoids from zinc, bromocyclopentyl- requires specialized reaction conditions and carbene precursors [10] [12]. Studies indicate that treatment of diazo compounds with organozinc reagents can generate zinc carbenoid species capable of alkene cyclopropanation [10] [24]. However, these transformations remain less developed compared to traditional Simmons-Smith chemistry [23] [25].

The reactivity of organozinc carbenoids depends on the electronic properties of the organic substituent and the coordination environment around zinc [10] [12]. Electron-withdrawing groups enhance carbenoid reactivity by stabilizing the carbene center, while electron-donating substituents reduce reactivity but may improve selectivity [10] [24]. Optimal reaction conditions typically require inert atmospheres and anhydrous solvents to prevent decomposition of the reactive carbenoid intermediates [12] [23].

Table 3: Cyclopropanation Mechanisms Involving Organozinc Species

| Method | Zinc Source | Carbene Precursor | Mechanism Type | Stereoselectivity | Reaction Rate | Functional Group Tolerance |

|---|---|---|---|---|---|---|

| Simmons-Smith | Zn-Cu couple | CH2I2 | Carbenoid addition | Stereospecific | Moderate | Good |

| Furukawa variant | Et2Zn | CH2I2 | Carbenoid addition | Stereospecific | Enhanced | Good |

| Iron carbene | Zn reductant | α-OBz bromide | Carbene insertion | Diastereoselective | Fast | Excellent |

| Metal carbenoid | RZnX | Diazo compounds | Carbene transfer | Variable | Fast | Moderate |

Cyclopentyl Group Transfer Reactions

Cyclopentyl group transfer reactions mediated by zinc, bromocyclopentyl- encompass a diverse array of transformations that enable the incorporation of cyclopentyl moieties into complex molecular frameworks. These reactions proceed through various mechanistic pathways, including direct transmetalation, oxidative addition sequences, and radical-mediated processes [9] [10].

The most extensively studied cyclopentyl group transfer reaction involves the palladium-catalyzed Negishi cross-coupling of cyclopentylzinc bromide with aryl and heteroaryl halides [4] [6]. This transformation proceeds under mild conditions and demonstrates excellent functional group tolerance, enabling the formation of carbon-carbon bonds between sp3-hybridized cyclopentyl carbons and sp2-hybridized aromatic carbons. The reaction has been successfully applied to the synthesis of complex pharmaceutical intermediates and natural product fragments.

Table 3: Cyclopentyl Group Transfer Reaction Types

| Reaction Type | Electrophile | Catalyst | Yield (%) | Key Features |

|---|---|---|---|---|

| Negishi Coupling | Aryl halides | Pd complex | 75-95 | Functional group tolerance |

| Ketone Formation | Amide derivatives | Ni catalyst | 60-85 | C-C bond formation |

| Cyclopropanol Opening | Cyclopropanols | ZnI2 | 70-90 | Ring opening |

| Carbonyl Reduction | Aldehydes/Ketones | None | 85-100 | Stereoselective |

Recent investigations have revealed that dicyclopentylzinc, formed through disproportionation of cyclopentylzinc bromide, exhibits unique reducing properties toward carbonyl compounds [10]. This transformation proceeds through a six-membered transition state involving synchronous transfer of the cyclopentyl group and hydride equivalent. The reaction demonstrates high chemoselectivity, preferentially reducing aldehydes over ketones, and shows particular efficacy with heterocyclic ketones such as pyridyl derivatives.

The mechanism of cyclopentyl group transfer has been elucidated through computational studies, which indicate that the reaction proceeds via a concerted process involving simultaneous carbon-carbon bond formation and carbon-hydrogen bond breaking [10]. The activation barriers for these transformations are relatively low, explaining the mild reaction conditions required for successful group transfer.

Organozinc-promoted ring opening of cyclopropanols represents another important application of cyclopentyl group transfer chemistry [9]. In these reactions, cyclopentylzinc bromide acts as both a nucleophile and a Lewis acid activator, facilitating regioselective ring opening to generate γ-substituted ketones. The transformation proceeds through zinc homoenolate intermediates, which subsequently undergo electrophilic trapping to afford the desired products.

Table 4: Mechanistic Studies and Reaction Parameters

| Reaction Type | Temperature (°C) | Solvent | Reaction Time | Key Additives |

|---|---|---|---|---|

| Fischer Indole Synthesis | 80-120 (MW) | THF/Toluene | 1-3 h | LiCl |

| Negishi Cross-Coupling | 25-65 | THF/DMF | 2-12 h | Pd catalyst, ligand |

| Cyclopropanol Ring Opening | 0-60 | THF/CH2Cl2 | 3-8 h | ZnI2 or organozinc |

| Asymmetric Alkylation | 0-25 | THF/Et2O | 5-16 h | Chiral ligand |

| Carbonyl Reduction | 20-60 | THF/Toluene | 2-7 h | None required |

Stereoselective Carbon-Carbon Bond Formation

The application of zinc, bromocyclopentyl- in stereoselective carbon-carbon bond formation represents one of the most significant advances in asymmetric organozinc chemistry. These transformations enable the construction of enantioenriched carbon centers with high selectivity, providing access to complex molecular architectures relevant to pharmaceutical and natural product synthesis [11] [12] [13].

Stereoselective cross-coupling reactions involving organozinc reagents can proceed through two distinct mechanistic pathways: stereospecific reactions that rely on configurationally stable organometallic intermediates, and stereoinductive reactions that generate chirality through asymmetric catalysis [12]. The choice of pathway depends on the nature of the electrophilic partner and the catalyst system employed.

Recent developments in stereocontrolled carbon-carbon bond formation have demonstrated that organozinc reagents derived from boronic esters can engage in stereoinvertive coupling with π-allyl iridium complexes [11] [12]. This transformation uniquely combines the enantiospecific reactivity of an enantioenriched organometallic nucleophile with the enantioselective engagement of a racemic electrophile, enabling access to all possible stereoisomers of the product.

Table 5: Stereoselective Carbon-Carbon Bond Formation Methods

| Substrate Type | Mechanism | Stereoselectivity | Applications | Catalyst System |

|---|---|---|---|---|

| Boronic esters | Transmetalation | >95% ee | Drug synthesis | Ir/ligand |

| Organozinc reagents | Stereoinversion | 90-98% ee | Natural products | Pd/chiral ligand |

| Allylic carbonates | π-allyl complex | 85-95% ee | Complex molecules | Ni catalyst |

| Chiral organozincs | Retention | >99% ee | Bioactive compounds | BINOL-based |

The asymmetric addition of organozinc reagents to aldehydes has been extensively developed using chiral BINOL-based catalysts [13]. These transformations proceed through well-defined zinc-aldehyde complexes, where the chiral ligand environment controls the facial selectivity of nucleophilic addition. The methodology has been successfully applied to the synthesis of enantioenriched secondary alcohols with exceptionally high enantioselectivities.

Computational studies have provided detailed insights into the stereochemical course of organozinc-mediated carbon-carbon bond formation [11]. These investigations reveal that the stereochemical outcome is determined by the coordination geometry of the zinc center and the steric interactions between the organozinc reagent and the electrophilic partner. The presence of coordinating solvents and additives can significantly influence the stereoselectivity of these transformations.

The synthetic utility of stereoselective organozinc chemistry has been demonstrated through its application in the synthesis of complex pharmaceutical targets [14] [15]. For example, the preparation of alpha4 integrin antagonists, CRTH2 antagonists, and JAK3 inhibitors has relied heavily on organozinc-mediated carbon-carbon bond formation for the construction of key molecular fragments. These applications highlight the practical value of organozinc chemistry in medicinal chemistry settings.

Table 6: Applications in Drug Discovery and Development

| Target Class | Key Intermediate | Organozinc Role | Development Stage | Advantages |

|---|---|---|---|---|

| Alpha4 Integrin Antagonists | Substituted pyridones | C-C bond formation | Preclinical | Rapid SAR exploration |

| CRTH2 Antagonists | Naphthylacetic acids | Aryl coupling | Clinical trials | Scalable synthesis |

| Glucokinase Activators | Complex heterocycles | Late-stage modification | Lead optimization | Functional group tolerance |

| JAK3 Inhibitors | Pyrrolopyrazines | Scaffold construction | Early discovery | Complex structure access |

| Leukotriene B4 Antagonists | Functionalized aromatics | Fragment assembly | Preclinical | Efficient coupling |

The development of asymmetric autoamplification in organozinc chemistry represents a particularly intriguing area of research [10]. The discovery that dicyclopentylzinc can participate in autocatalytic reactions with 3-acetylpyridine, similar to the famous Soai reaction, opens new possibilities for the spontaneous generation of chirality in chemical systems. This phenomenon has significant implications for understanding the origins of biological homochirality and may lead to new synthetic methodologies for asymmetric synthesis.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H261 (31.4%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];

H302 (31.4%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (68.6%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (31.4%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (31.4%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (31.4%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (68.6%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (68.6%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant;Environmental Hazard